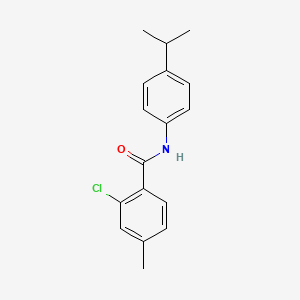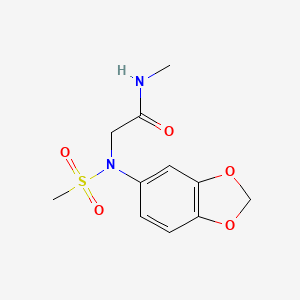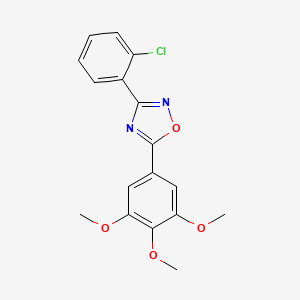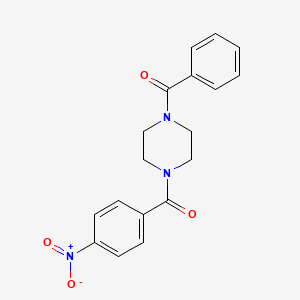
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide, also known as GW 501516 or Cardarine, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity in the fitness industry due to its potential to enhance endurance and fat burning.
作用機序
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. PPARδ activation can increase the oxidation of fatty acids and glucose in skeletal muscle, leading to enhanced endurance and fat burning. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, PPARδ activation can induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect against oxidative stress.
Biochemical and Physiological Effects:
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in animal models and human studies. It can increase the expression of genes involved in lipid metabolism and energy production in skeletal muscle, leading to improved endurance and fat burning. It can also reduce the levels of triglycerides and cholesterol in the blood, which are risk factors for cardiovascular diseases. Moreover, 2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide can reduce inflammation and oxidative stress, which are associated with various chronic diseases, such as diabetes, obesity, and cancer.
実験室実験の利点と制限
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be measured using various biochemical and physiological assays. However, there are also some limitations to its use, such as its potential toxicity and off-target effects. Moreover, the optimal dosage and administration route for different applications are still under investigation.
将来の方向性
There are several future directions for the research on 2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide. One direction is to further investigate its potential therapeutic applications, such as its effects on metabolic disorders, cardiovascular diseases, and cancer. Another direction is to explore its mechanisms of action in different tissues and cell types, as well as its interactions with other signaling pathways. Moreover, the development of more selective and potent PPARδ agonists may lead to the discovery of new drugs for the treatment of various diseases.
合成法
The synthesis of 2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 4-isopropylaniline in the presence of a base and a chlorinating agent. The resulting intermediate is then treated with a nucleophilic reagent to form the final product. The purity and yield of the compound can be improved by using different reaction conditions and purification methods.
科学的研究の応用
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress in animal models of metabolic disorders. It has also been investigated for its cardioprotective effects, as it can increase the expression of genes involved in lipid metabolism and energy production in the heart. In addition, 2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide has been studied for its potential to treat cancer, as it can inhibit the growth and proliferation of cancer cells in vitro and in vivo.
特性
IUPAC Name |
2-chloro-4-methyl-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11(2)13-5-7-14(8-6-13)19-17(20)15-9-4-12(3)10-16(15)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQOAOAOSIVRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984975 |
Source


|
| Record name | 2-Chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6635-11-6 |
Source


|
| Record name | 2-Chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5817531.png)
![4-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817535.png)



![N-(2-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5817577.png)
![7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5817585.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-4-fluorobenzamide](/img/structure/B5817611.png)
![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)